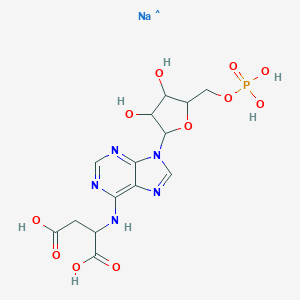
Adenylosuccinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenylosuccinic acid sodium salt is a useful research compound. Its molecular formula is C14H18N5NaO11P and its molecular weight is 486.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathway Studies
ASA is primarily utilized in studies exploring metabolic pathways related to purine metabolism. Its role in the PNC makes it a valuable tool for understanding energy production at the cellular level. Research indicates that ASA can correct metabolic anomalies associated with conditions like Duchenne muscular dystrophy (DMD) by influencing mitochondrial function and energy metabolism .
Therapeutic Potential in Muscular Dystrophies
Adenylosuccinic acid has been investigated as a therapeutic agent for DMD, a genetic disorder characterized by progressive muscle degeneration. Clinical trials conducted in the 1980s and 1990s suggested that ASA could improve muscle function and reduce biomarkers of muscle damage, such as serum creatine kinase levels . Although the research was halted due to funding issues, ASA remains a candidate for further exploration due to its non-toxic nature and potential benefits in muscle wasting conditions .
Non-Toxicity and Safety Profile
Recent studies have demonstrated that ASA is non-toxic to human myoblasts and exhibits an LD50 greater than 5000 mg/kg in animal models, indicating a favorable safety profile . This characteristic makes it an attractive candidate for clinical applications, especially in populations vulnerable to muscle degeneration.
Clinical Trials in Duchenne Muscular Dystrophy
- Study Design: A decade-long clinical trial assessed the safety and efficacy of ASA in DMD patients.
- Findings: ASA treatment showed no significant adverse effects on liver or kidney function, supporting its safety for chronic use .
- Outcome: Although the trial was discontinued, findings indicated potential benefits in muscle function improvement.
In Vitro Studies on Myoblast Viability
- Experiment: Human myoblasts were treated with varying concentrations of ASA (10 nM – 1 mM).
- Results: ASA increased cell viability without inducing toxicity, suggesting its role as a protective agent in muscle cells .
- Conclusion: These results support further investigation into ASA's mechanisms of action in muscle health.
Summary of Applications
| Application Area | Description |
|---|---|
| Metabolic Pathway Studies | Investigates energy production and purine metabolism roles of ASA |
| Therapeutic Use in Muscular Dystrophies | Potential treatment for DMD; improves muscle function and reduces damage biomarkers |
| Non-Toxicity Profile | Demonstrated non-toxic effects on cells and high doses in animal models |
Propriétés
Numéro CAS |
102129-67-9 |
|---|---|
Formule moléculaire |
C14H18N5NaO11P |
Poids moléculaire |
486.28 g/mol |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |
Clé InChI |
BATYGONZNKBHMI-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















